4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

Synthetic Chemistry Fluorescent Probe Synthesis Biochemistry Tools

Researchers synthesizing Monobromobimane require the specific 4-chloro intermediate; generic pyrazolones lack the C4 chlorination handle essential for bimane core dimerization. This compound directly addresses that gap. • Direct precursor to Monobromobimane (M525000), the standard fluorescent probe for biological thiol detection and quantification • 98% purity, white crystalline solid; stored at 2-8°C, shipped under ambient conditions • Enables syn-bimane scaffold formation for next-generation fluorescent sensors and supramolecular probe libraries

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 68654-32-0
Cat. No. B048198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
CAS68654-32-0
Synonyms4-Chloro-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C1(C)Cl
InChIInChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9)
InChIKeyWUNZPENTCVRFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one: Product Profile


4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is a heterocyclic compound with the molecular formula C5H7ClN2O and a molecular weight of 146.57 g/mol . It belongs to the pyrazolone class, characterized by a pyrazoline core with a chlorine atom and two methyl groups at the 3 and 4 positions . The compound has a reported melting point of 56 °C, a predicted density of 1.41±0.1 g/cm³, and a predicted pKa of 11.23±0.60 . It is primarily documented as a key intermediate in the synthesis of Monobromobimane (M525000), a thiol-reactive fluorescent probe [1].

1 3,4-Dimethyl-2-pyrazolin-5-one
2 4-Chloro intermediate (this compound)
3 Syn-bimane scaffold
Reported intermediate for Monobromobimane synthesis. The 4-chloro substituent provides the functional handle for base-mediated dimerization to form the bimane core. Procurement context: synthetic chemistry workflow.

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one: Why Substitution Fails


Substituting 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one with a generic pyrazolone is not feasible for its primary application as a synthetic precursor to Monobromobimane. The specific chlorination at the 4-position is the essential functional handle for the subsequent base-mediated dimerization to form the bimane core [1]. Replacing it with a non-chlorinated analog, such as 3,4-dimethyl-2-pyrazolin-5-one (CAS 6628-22-0), would completely halt the critical reaction pathway. Similarly, analogs with different substitution patterns would lead to undesired side products and fail to yield the specific syn-bimane isomer required for the final fluorescent probe [2]. This reaction-specific structural requirement means the compound's utility cannot be generalized to the broader pyrazolone class.

Target Compound
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Chlorine at the 4-position enables base-mediated dimerization to the syn-bimane core.
Potential Substitute
3,4-Dimethyl-2-pyrazolin-5-one
Lacks the 4-chloro functional handle; the dimerization pathway may not proceed.
Substitution with non-chlorinated pyrazolone analogs may halt the critical reaction pathway. The 4-chloro group is reaction-specific; utility does not generalize across the pyrazolone class. Analog substitution patterns may produce undesired isomers.

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one: Quantitative Evidence


Monobromobimane Synthesis Yield

In the synthesis of Monobromobimane (M525000), a critical thiol-reactive fluorescent probe, 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one serves as an essential intermediate. The process involves the chlorination of 3,4-dimethyl-2-pyrazolin-5-one to yield the target compound, followed by a base-mediated dimerization to form the syn-bimane scaffold [1]. While the overall yield for the two-step sequence from the starting 3,4-dimethyl-2-pyrazolin-5-one to the syn-bimane is not quantified in the provided sources, the yield for the specific chlorination step is reported as 73.1% using chlorine gas in 1,2-dichloroethane . This establishes a defined, quantifiable baseline for the efficiency of this key step in a specific reaction pathway. The comparator, 3,4-dimethyl-2-pyrazolin-5-one (the non-chlorinated analog), is not a suitable substitute as it would not undergo the required dimerization to form the bimane core.

Chlorination Yield
Reported
73.1%
Supports synthesis workflow benchmarking for the chlorination step.
Cl₂ in 1,2-dichloroethane under heating. Source review advised; single-source yield data.
Synthetic Chemistry Fluorescent Probe Synthesis Biochemistry Tools

Functional Group Enables Fluorescent Probe Synthesis

The primary differentiating feature of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is its chlorine substituent, which is the functional group that allows for the synthesis of Monobromobimane. This compound is a specific thiol-alkylating agent that, upon reaction with thiols, displaces bromine and produces a fluorescent tag with an emission maximum (λem) of 478 nm [1]. Its alkylating properties are comparable to iodoacetamide, but it offers the distinct advantage of a direct fluorescent readout [2]. This application is unique to this synthetic pathway. In contrast, the parent compound, 3,4-dimethyl-2-pyrazolin-5-one, lacks this reactive handle and cannot be used to generate this class of widely used fluorescent probes. Other pyrazolones with different substitution patterns may have other utilities, but none can substitute for this compound in the specific synthesis of Monobromobimane.

Probe Synthesis Enablement
Source review
4-Chloro compound
Enables bimane core formation
Non-chlorinated analog
Reaction may not proceed
4-Chloro substitution determines pathway feasibility; binary enablement context.
Class-level inference. The chlorine substituent is required for base-catalyzed dimerization to the syn-bimane scaffold.
Chemical Biology Fluorescent Probes Thiol Detection

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one: Application Scenarios


Monobromobimane Synthesis for Thiol Detection

This is the primary, evidence-supported application for 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one. It is an essential intermediate in the well-established synthetic route to Monobromobimane (M525000) . Monobromobimane is a widely used fluorescent probe for detecting and quantifying biological thiols, including glutathione and protein sulfhydryl groups, in cells and tissues [1]. The chlorinated intermediate is critical for forming the central bimane ring system that confers the dye's fluorescent properties. Procurement of this compound is therefore essential for any laboratory or manufacturing process aiming to produce this specific, high-demand biochemical tool.

Novel Bimane Fluorescent Dyes & Sensors

Beyond the classic Monobromobimane, the 4-chloro intermediate can serve as a starting point for synthesizing a broader library of bimane derivatives. Research has shown that modifications to the bimane scaffold can yield sensors with tunable properties, such as the detection of cobalt ions with a limit of detection of 0.60 nM . As the synthesis of the core syn-bimane structure is dependent on the chlorinated precursor, this compound is a key enabling material for laboratories engaged in the development of next-generation fluorescent probes and supramolecular sensors .

Heterocyclic Scaffold Chemistry Research

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one represents a densely functionalized heterocyclic building block, featuring a reactive chlorine atom and a carbonyl group on a pyrazoline ring [2]. Its value in fundamental research lies in its use as a model substrate for exploring regioselective substitution reactions, cycloadditions, and other transformations on the pyrazolone core. The compound's commercial availability and well-defined physicochemical properties (e.g., melting point of 56 °C, density of 1.41 g/cm³) make it a practical and reliable starting material for methodology studies and the synthesis of diverse chemical libraries.

Application
Selection Property
Validation Focus
Monobromobimane synthesis
4-Chloro substitution handle
Bimane core formation pathway review
Bimane dye development
Syn-bimane scaffold access
Derivative scope and sensor design review
Heterocyclic chemistry
Chloro-carbonyl reactivity pair
Regioselective transformation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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